molecular formula C10H14BNO3 B1450873 (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid CAS No. 871333-04-9

(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1450873
CAS No.: 871333-04-9
M. Wt: 207.04 g/mol
InChI Key: AWXVNEUNYSIXAD-UHFFFAOYSA-N
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Description

“(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the empirical formula C10H14BNO3 and a molecular weight of 207.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is CCN(C(C1=CC=C(B(O)O)C=C1)=O)C . The InChI key is AWXVNEUNYSIXAD-UHFFFAOYSA-N .

Advantages and Limitations for Lab Experiments

(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid has a number of advantages and limitations when it comes to lab experiments. One of the major advantages is that the molecule is relatively easy to synthesize and can be used in a variety of reactions. Additionally, the molecule is chiral, which allows for the production of chiral products. However, this compound is also limited in its application, as it cannot be used in certain reactions and its effects on the human body are still unknown.

Future Directions

There are a number of potential future directions for the research and development of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid. One potential direction is to further study the biochemical and physiological effects of the molecule, as well as its effects on the human body. Additionally, further research could be done on the synthesis methods of this compound, as well as its applications in various industries. Finally, further research could be done on the mechanism of action of this compound, as well as its potential uses as a catalyst in various reactions.

Scientific Research Applications

(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research. It is used in a variety of synthesis reactions, such as the synthesis of chiral molecules, which can be used in pharmaceuticals and other industries. Additionally, this compound can be used as a catalyst in a variety of reactions, including the synthesis of polymers and other materials. It is also used in the production of pharmaceuticals and biochemicals, as well as in the synthesis of drugs and other compounds.

Safety and Hazards

This compound is classified as a combustible solid . It is sold “as-is” by Sigma-Aldrich, and the company makes no representation or warranty whatsoever with respect to this product .

Biochemical Analysis

Biochemical Properties

(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable tools in the study of enzyme activity. This compound interacts with enzymes such as proteases and kinases, inhibiting their activity by forming stable complexes with their active sites. The nature of these interactions involves the formation of a boronate ester, which can effectively block the enzyme’s catalytic function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid moiety interacts with nucleophilic groups on enzymes, forming boronate esters that inhibit enzyme activity. This inhibition can lead to changes in cellular processes such as signal transduction, gene expression, and metabolism. The compound’s ability to form reversible covalent bonds allows for precise control over its inhibitory effects, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, with some degradation products potentially influencing cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function. Threshold effects have been identified, indicating that there is a dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways. For example, it can affect the glycolytic pathway by inhibiting enzymes involved in glucose metabolism, leading to changes in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound is influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular respiration. The precise localization of this compound is essential for its role in regulating cellular processes .

Properties

IUPAC Name

[4-[ethyl(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-3-12(2)10(13)8-4-6-9(7-5-8)11(14)15/h4-7,14-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXVNEUNYSIXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657432
Record name {4-[Ethyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871333-04-9
Record name B-[4-[(Ethylmethylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871333-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[Ethyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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